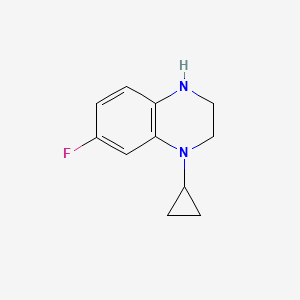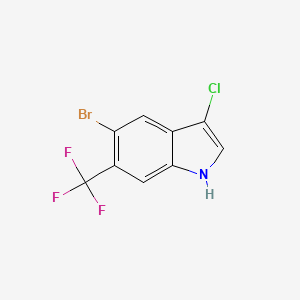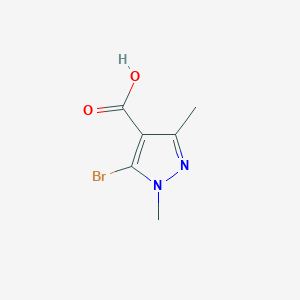
1-Ciclopropil-7-fluoro-1,2,3,4-tetrahidroquinoxalina
Descripción general
Descripción
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline is a versatile small molecule scaffold used in various scientific research fields. This compound, with the molecular formula C11H13FN2, is known for its unique structural features, including a cyclopropyl group and a fluorine atom attached to a tetrahydroquinoxaline core .
Aplicaciones Científicas De Investigación
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Métodos De Preparación
The synthesis of 1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline involves several steps, typically starting with the preparation of the tetrahydroquinoxaline core This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditionsIndustrial production methods often involve optimizing these synthetic routes to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The cyclopropyl and fluorine groups contribute to its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .
Comparación Con Compuestos Similares
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline can be compared with other similar compounds, such as:
1-Cyclopropyl-7-chloro-1,2,3,4-tetrahydroquinoxaline: Similar structure but with a chlorine atom instead of fluorine.
1-Cyclopropyl-7-bromo-1,2,3,4-tetrahydroquinoxaline: Similar structure but with a bromine atom instead of fluorine.
1-Cyclopropyl-7-iodo-1,2,3,4-tetrahydroquinoxaline: Similar structure but with an iodine atom instead of fluorine.
The presence of the fluorine atom in 1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs .
Propiedades
IUPAC Name |
4-cyclopropyl-6-fluoro-2,3-dihydro-1H-quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c12-8-1-4-10-11(7-8)14(6-5-13-10)9-2-3-9/h1,4,7,9,13H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHQDRMEJIINPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC3=C2C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1379942.png)






![4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1379957.png)

